REACTION_CXSMILES
|
Cl[C:2]1[C:11]([C:12]#[N:13])=[C:10]([Cl:14])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.C([O-])(=[O:17])C.[NH4+]>C(O)(=O)C>[Cl:14][C:10]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[NH:3][C:2](=[O:17])[C:11]=1[C:12]#[N:13] |f:1.2|
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Name
|
|
Quantity
|
0.95 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC2=CC=CC=C2C(=C1C#N)Cl
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Name
|
|
Quantity
|
0.36 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
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Name
|
|
Quantity
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20 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)O
|
Name
|
ice water
|
Quantity
|
400 mL
|
Type
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reactant
|
Smiles
|
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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FILTRATION
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Details
|
the resultant precipitate was collected by filtration
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(NC2=CC=CC=C12)=O)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.668 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 76.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |